antrafenine dihydrochloride
Overview
Description
antrafenine dihydrochloride is a complex organic compound that belongs to the family of benzoic acid derivatives
Mechanism of Action
Target of Action
Antrafenine primarily targets two unique cyclooxygenases in mammals: COX-1 and COX-2 . COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation .
Mode of Action
Antrafenine is believed to inhibit cyclooxygenase activity . This inhibition is thought to be associated with its anti-inflammatory effect . Specifically, inhibition of COX-1 may lead to gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .
Biochemical Pathways
The primary biochemical pathway affected by antrafenine is the prostaglandin synthesis pathway . By inhibiting the activity of COX-1 and COX-2, antrafenine reduces the production of prostaglandins, which play key roles in inflammation, pain, and fever .
Pharmacokinetics
It is known that the drug is administered orally .
Result of Action
The inhibition of prostaglandin synthesis by antrafenine leads to a reduction in inflammation and pain . This makes it effective as an analgesic and anti-inflammatory agent .
Biochemical Analysis
Biochemical Properties
Antrafenine Dihydrochloride is believed to be associated with the inhibition of cyclooxygenase activity . It interacts with two unique cyclooxygenases in mammals, COX-1 and COX-2 . The inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity .
Cellular Effects
Its ability to inhibit prostaglandin synthesis may be involved in its anti-inflammatory effect .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cyclooxygenase activity . It inhibits both COX-1 and COX-2, enzymes that synthesize prostaglandins necessary for normal gastrointestinal and renal function and involved in inflammation respectively .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway, where it inhibits the activity of cyclooxygenase enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antrafenine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the synthesis of 2-amino-3-(trifluoromethyl)benzoic acid from 2-aminobenzotrifluoride . This intermediate is then subjected to further reactions to introduce the quinoline and piperazine groups under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
antrafenine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
antrafenine dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid:
4-(Trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups, used in various chemical syntheses.
Uniqueness
antrafenine dihydrochloride is unique due to its combination of trifluoromethyl, quinoline, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. | |
CAS No. |
55300-30-6 |
Molecular Formula |
C30H27ClF6N4O2 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;hydrochloride |
InChI |
InChI=1S/C30H26F6N4O2.ClH/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27;/h1-11,18-19H,12-17H2,(H,37,38);1H |
InChI Key |
YODBEKYABWOGDF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl |
Appearance |
Solid powder |
melting_point |
88-90 |
55300-29-3 55300-30-6 |
|
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55300-30-6 (di-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
2.84e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antrafenine hydrochloride; Antrafenine Dihydrochloride; 2-[[7-(TrifluoroMethyl)-4-quinolinyl]aMino]benzoic Acid [4-[3-(TrifluoroMethyl)phenyl]-1-piperazinyl]ethyl Ester Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.